molecular formula C23H19FN4O2S2 B2614710 3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1115439-98-9

3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2614710
CAS No.: 1115439-98-9
M. Wt: 466.55
InChI Key: ZUJASSYCFHAGTK-UHFFFAOYSA-N
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Description

3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure incorporates several pharmacologically relevant motifs, including a 1H-imidazole core, a 4-fluorophenyl group, and a thiophene methyl substituent. The presence of the 4-fluorophenyl group is a common feature in many bioactive molecules, as the fluorine atom can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . The imidazole ring is a privileged scaffold in drug discovery, often participating in key hydrogen bonding interactions within enzyme active sites. Researchers can explore this compound as a potential enzyme inhibitor or a modulator of protein-protein interactions. The carbamoyl methyl sulfanyl linker connecting the imidazole and 4-fluorophenyl groups offers a degree of conformational flexibility, which may be optimized for target engagement. This product is intended for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a chemical intermediate for the synthesis of more complex derivatives. It is supplied as a high-purity material to ensure consistent and reliable experimental results. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S2/c24-17-6-8-18(9-7-17)27-21(29)15-32-23-25-10-11-28(23)19-4-1-3-16(13-19)22(30)26-14-20-5-2-12-31-20/h1-13H,14-15H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJASSYCFHAGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the fluorophenyl group, and the attachment of the thiophene moiety. Common reagents used in these reactions include various amines, thiols, and halogenated compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogenated compounds, amines, and thiols under various solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous compounds from the evidence, focusing on key substituents, heterocyclic cores, and reported properties:

Compound Core Structure Key Substituents Synthetic Route Spectroscopic Data Biological Relevance
Target Compound 1H-Imidazole + benzamide 4-Fluorophenyl carbamoylmethyl sulfanyl, thiophen-2-ylmethyl Likely involves imidazole alkylation, carbamoylation, and thiol coupling Expected IR: C=O (1660–1680 cm⁻¹), NH (3150–3300 cm⁻¹), C-S (700–800 cm⁻¹) Hypothesized enzyme inhibition (e.g., kinase/acarbose targets)
9b () Triazole + thiazole 4-Fluorophenyl on thiazole, benzimidazole-phenoxymethyl triazole Click chemistry (CuAAC), carbodiimide coupling IR: C=O (1663–1682 cm⁻¹), C=S (1243–1258 cm⁻¹) Docking studies suggest α-glucosidase inhibition
Compound 9c () Triazole + thiazole 4-Bromophenyl on thiazole Similar to 9b with bromophenyl substitution NMR: Aromatic protons (δ 7.2–8.1 ppm) Enhanced binding affinity vs. 9b
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide () Benzimidazole + thiosemicarbazone 4-Fluorobenzaldehyde-derived sulfanyl, thiosemicarbazide Nucleophilic aromatic substitution, Schiff base formation ¹H NMR: Imine proton (δ 8.3–8.5 ppm), NH (δ 10–12 ppm) Antifungal/antibacterial potential
Compounds 7–9 () 1,2,4-Triazole 4-X-phenylsulfonyl (X = H, Cl, Br), 2,4-difluorophenyl Hydrazinecarbothioamide cyclization, S-alkylation IR: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) Antiproliferative activity (e.g., cancer cell lines)

Key Observations:

Structural Diversity :

  • The target compound’s imidazole core distinguishes it from triazole/thiazole hybrids (e.g., 9b, 9c) and benzimidazole derivatives (). Imidazole’s smaller ring size may confer distinct electronic and steric properties compared to bulkier triazole systems .
  • The thiophen-2-ylmethyl group in the target compound contrasts with phenyl or halogenated aryl groups in analogs (e.g., 9b’s 4-fluorophenyl). Thiophene’s electron-rich nature could enhance π-stacking interactions in biological targets relative to phenyl groups .

Synthetic Approaches :

  • The target compound’s synthesis likely shares steps with ’s benzimidazole derivatives (e.g., nucleophilic substitution for sulfanyl group introduction) but diverges in imidazole functionalization .
  • Triazole analogs () rely on click chemistry or cyclization reactions, which are less relevant to the target compound’s imidazole-based pathway .

Spectroscopic Signatures :

  • The absence of C=S stretching (1243–1258 cm⁻¹) in the target compound (vs. 9b and ’s triazoles) confirms its sulfanyl (C-S) rather than thione (C=S) linkage .
  • NH stretches (3150–3300 cm⁻¹) align with carbamoyl and benzamide functionalities, consistent with and .

Hypothesized Bioactivity :

  • While ’s triazole-thiazole hybrids show α-glucosidase inhibition, the target compound’s imidazole-thiophene architecture may target different enzymes (e.g., kinases or proteases) due to altered hydrogen-bonding capacity .
  • Fluorine substitution (4-fluorophenyl) in the target compound and 9b may improve pharmacokinetic profiles by reducing metabolic degradation .

Biological Activity

3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H24FN5O2SC_{26}H_{24}F_{N}5O_{2}S. It features a unique structure that includes:

  • An imidazole ring
  • A benzamide moiety
  • Fluorinated phenyl groups

The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further exploration in drug development.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
  • Receptor Modulation : It may act as a positive allosteric modulator (PAM) for GABA-A receptors, similar to other related compounds .
  • Antitumor Activity : Preliminary studies suggest potential anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines .

Pharmacological Profiles

Research has shown that derivatives of this compound exhibit varying degrees of biological activity. The following table summarizes key findings from recent studies:

Activity Type Description Reference
Anticancer ActivitySignificant cytotoxicity against leukemia and melanoma cell lines
GABA-A Receptor ModulationActs as a PAM, enhancing receptor activity
Metabolic StabilityShows improved metabolic stability compared to similar compounds

Case Studies

Several case studies have investigated the biological effects of compounds structurally related to this compound:

  • Study on Anticancer Activity :
    • A series of derivatives were tested against multiple cancer cell lines, showing IC50 values ranging from 0.42 µM to 2.09 µM, indicating potent antiproliferative effects compared to standard treatments like doxorubicin .
  • GABA-A Receptor Interaction :
    • Molecular docking studies demonstrated that the compound binds effectively to the GABA-A receptor, suggesting its potential use in treating anxiety disorders through modulation of this receptor .

Q & A

Q. Table 1: Representative Reaction Conditions

StepSolventCatalyst/TempYield Range
Thioether formationDMFK₂CO₃, 80°C60-75%
Amide couplingDCMHATU, RT70-85%
PurificationEthyl acetateSilica gel>95% purity

Basic: Which characterization techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., imidazole protons at δ 7.2–7.5 ppm, thiophene protons at δ 6.8–7.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ ~550–560 Da) .
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .

Advanced: How can reaction conditions be optimized to address low yields?

  • Solvent screening : Test polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates .
  • Catalyst optimization : Compare HATU vs. EDC/HOBt for amide coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hrs to 2 hrs) while maintaining yields .
  • DoE (Design of Experiments) : Use factorial design to evaluate interactions between temperature, solvent ratio, and catalyst loading .

Note : Contradictory yields (e.g., 60% vs. 85% in similar steps) may arise from trace moisture or oxygen sensitivity; use inert atmosphere .

Advanced: How to resolve conflicting spectral data during characterization?

  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish imidazole C-H from thiophene protons) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles (if single crystals are obtainable) .
  • Cross-validate with computational NMR : Use DFT-based tools (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Example : A ¹³C NMR discrepancy at δ 165 ppm (amide carbonyl) might indicate partial hydrolysis; confirm via IR (C=O stretch ~1680 cm⁻¹) .

Advanced: What computational methods predict biological activity?

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on the fluorophenyl and thiophene groups for hydrophobic binding .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., in GROMACS) .
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing F vs. electron-donating OCH₃) on activity .

Q. Table 2: Docking Scores for Analogues

SubstituentTarget ProteinDocking Score (kcal/mol)
4-FluorophenylEGFR kinase-9.2
4-MethoxyphenylCOX-2-8.5
Thiophen-2-yl5-HT₃ receptor-7.8

Advanced: How to design SAR studies for this compound?

  • Variation of aryl groups : Synthesize analogues with substituents (e.g., Cl, CF₃, CH₃) on the benzamide or thiophene moieties .
  • Bioisosteric replacement : Replace the imidazole with triazole or thiadiazole to assess impact on potency .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase .

Key finding : Fluorine at the 4-position enhances metabolic stability but may reduce solubility; balance via logP optimization .

Advanced: How to address discrepancies in biological assay results?

  • Dose-response validation : Repeat assays in triplicate across multiple concentrations (e.g., 1–100 µM) .
  • Counter-screen against off-targets : Use panels (e.g., Eurofins) to rule out non-specific binding .
  • Metabolic stability testing : Incubate with liver microsomes to assess if active metabolites skew results .

Example : Contradictory IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay conditions (e.g., serum-free vs. serum-containing media) .

Advanced: What strategies mitigate synthesis scalability challenges?

  • Flow chemistry : Continuous processing for exothermic steps (e.g., thioether formation) to improve safety and yield .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly purification .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .

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